[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate: is a complex organic compound characterized by its unique structure, which includes an acetyl group, a naphthalen-2-ylsulfonyl group, and a chlorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate typically involves multiple steps:
Formation of the Naphthalen-2-ylsulfonyl Group: This step involves the sulfonylation of naphthalene using sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The naphthalen-2-ylsulfonyl group is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Coupling with 2-Chlorophenyl Acetate: The final step involves coupling the acetylated naphthalen-2-ylsulfonyl group with 2-chlorophenyl acetate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids and sulfonic acids.
Reduction: Sulfides and alcohols.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[4-[Acetyl(phenylsulfonyl)amino]-2-chlorophenyl] acetate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
[4-[Acetyl(methylsulfonyl)amino]-2-chlorophenyl] acetate: Contains a methylsulfonyl group instead of a naphthalen-2-ylsulfonyl group.
Uniqueness
- The presence of the naphthalen-2-ylsulfonyl group in [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to its analogs.
Properties
IUPAC Name |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDSBFUDRZMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.